molecular formula C15H13NO4 B124938 1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone CAS No. 52806-71-0

1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B124938
CAS No.: 52806-71-0
M. Wt: 271.27 g/mol
InChI Key: WHZFSKAALFOMFN-UHFFFAOYSA-N
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Description

4-Acetyl-4’-methoxy-2-nitrobiphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of an acetyl group at the 4-position, a methoxy group at the 4’-position, and a nitro group at the 2-position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-4’-methoxy-2-nitrobiphenyl can be synthesized through a catalytic Suzuki cross-coupling reaction. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of 4-Acetyl-4’-methoxy-2-nitrobiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4’-methoxy-2-nitrobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

4-Acetyl-4’-methoxy-2-nitrobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-4’-methoxy-2-nitrobiphenyl involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl and methoxy groups can influence the compound’s solubility, stability, and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

4-Acetyl-4’-methoxy-2-nitrobiphenyl can be compared with other biphenyl derivatives such as:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4-Acetyl-4’-methoxy-2-nitrobiphenyl.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10(17)12-5-8-14(15(9-12)16(18)19)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZFSKAALFOMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of 4-iodoanisole (174.5 g.), 4'-bromo-3'-nitroacetophenone (162.5 g.) and copper powder (144 g.) was heated at 80°C. for 5 hours and the temperature was then gradually raised during 4 hours to 110°C. The stirred mixture was maintained at 110°C. for a further period of 3 days. The reaction mixture was cooled to room temperature and extracted with methylene dichloride. The extract was filtered and the filtrate evaporated under reduced pressure to remove methylene dichloride. The residue was distilled in vacuo to give the product, b.p. 200° - 210°C./0.6 mm., which solidified on cooling. This product was recrystallized from methanol to give 4-acetyl-4'-methoxy-2-nitrobiphenyl, m.p. 127° - 129°C. (novel intermediate A).
Quantity
174.5 g
Type
reactant
Reaction Step One
Quantity
162.5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
144 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-iodoanisole (43.65 g, 0.187 mole), 4-bromo-3-nitro acetophenone (40.6 g, 0.166 mole) and copper powder (copper bronze, 36 g, 0.567 mole) kept under nitrogen is placed in an oil bath heated at 80° C. The temperature is slowly raised to 110° C. and the mixture is kept at this temperature for 5 days (TLC, 8:2 hexane-ethyl acetate). Upon cooling the mixture is dissolved in dichloromethane and filtered through a Celite pad. The filtrate and washings are evaporated and the residual thick, dark brown oil (58.4 g) is flash chromatographed (on silica Merck 60, preabsorbed in dichloromethane, eluted with 9:1 hexane-ethyl acetate to remove the impurities and 8:2 hexane-ethyl acetate to recover the main product) to provide 16.2 g (32%) of the title compound (yellow solid, m.p. 124°-126° C.).
Quantity
43.65 g
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
copper
Quantity
36 g
Type
catalyst
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
32%

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